Technical Guide on Piperidine Amines: A Case Study on N,N-diethylpiperidin-4-amine
Technical Guide on Piperidine Amines: A Case Study on N,N-diethylpiperidin-4-amine
Senior Application Scientist Note: An extensive search for technical data corresponding to N,1-diethylpiperidin-4-amine (CAS 1017052-46-8) did not yield any specific information in publicly accessible chemical databases or literature. This suggests the compound is either highly novel, proprietary, or the provided CAS number may be inaccurate.
However, significant data is available for the closely related structural isomer, N,N-diethylpiperidin-4-amine (CAS 143300-64-5) . This guide will focus on this well-documented compound to provide researchers, scientists, and drug development professionals with a comprehensive technical overview that is likely to be of parallel interest. The key structural difference is the location of the two ethyl groups: in the requested compound, one is on the ring nitrogen (position 1) and one on the exocyclic amine, whereas in the compound discussed below, both are on the exocyclic amine.
An In-Depth Technical Guide to N,N-diethylpiperidin-4-amine (CAS: 143300-64-5)
Introduction and Structural Elucidation
N,N-diethylpiperidin-4-amine is a substituted aminopiperidine, a class of chemical scaffolds of significant interest in medicinal chemistry and materials science.[1] The piperidine ring is a ubiquitous motif in pharmaceuticals, and its functionalization at the 4-position provides a key vector for molecular elaboration.[2] This compound, with a molecular formula of C9H20N2, features a piperidine core with a secondary amine at the 1-position and a diethylamino group at the 4-position.[1] Its utility stems from its properties as a versatile synthetic building block and a potential pharmacophore.
Caption: 2D Structure of N,N-diethylpiperidin-4-amine.
Physicochemical and Computed Properties
Understanding the core physicochemical properties is fundamental to designing experiments, predicting behavior in biological systems, and establishing purification protocols. The properties for N,N-diethylpiperidin-4-amine have been computationally predicted and are summarized below.[1]
| Property | Value | Source |
| Molecular Formula | C9H20N2 | PubChem[1] |
| Molecular Weight | 156.27 g/mol | PubChem[1] |
| Monoisotopic Mass | 156.162648646 Da | PubChem[1] |
| XLogP3 (Lipophilicity) | 1.1 | PubChem[1] |
| Topological Polar Surface Area | 15.3 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Synthesis and Purification Strategy
While a specific, validated synthesis for N,N-diethylpiperidin-4-amine is not detailed in the provided search results, a highly plausible and widely utilized method for analogous structures is the reductive amination of a piperidone precursor.[2][3] This approach offers high yields and functional group tolerance.
Expert Insight: The choice of reducing agent is critical. Sodium triacetoxyborohydride is often preferred for its mildness and selectivity for iminium ions over ketones, reducing side reactions. However, sodium cyanoborohydride is also effective, particularly when the reaction pH is controlled to favor iminium formation.[3]
Plausible Experimental Protocol: Reductive Amination
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Reaction Setup: To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane), add diethylamine (2.0-2.2 eq).
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Iminium Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate enamine/iminium ion.
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Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, monitoring the internal temperature to prevent excessive exotherm.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperidone is consumed.
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Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
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Purification (Boc-protected intermediate): Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel.
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Deprotection: The N-Boc protecting group is removed under acidic conditions, typically by dissolving the intermediate in a solution of hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in dichloromethane.
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Final Isolation: After deprotection is complete, the solvent is removed in vacuo. The resulting hydrochloride salt can be isolated, or the free base can be liberated by neutralization with a base (e.g., NaOH) and extraction.
Caption: Proposed synthetic workflow for N,N-diethylpiperidin-4-amine.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A standard suite of spectroscopic and chromatographic methods would be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to show characteristic signals for the ethyl groups (a quartet and a triplet), as well as complex multiplets for the non-equivalent protons on the piperidine ring. The N-H proton of the piperidine ring may appear as a broad singlet.
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¹³C NMR: The spectrum would display distinct signals for the two carbons of the ethyl groups and the carbons of the piperidine ring. Public databases indicate the availability of a ¹³C NMR spectrum for this compound.[1]
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Infrared (IR) Spectroscopy: Key absorptions would include C-H stretching for the aliphatic groups and a characteristic N-H stretching vibration for the secondary amine in the piperidine ring (typically in the 3300-3500 cm⁻¹ region).[1]
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Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z corresponding to the compound's molecular weight.
Caption: Standard analytical workflow for compound characterization.
Safety and Handling
N,N-diethylpiperidin-4-amine is classified as a hazardous substance.[1] Adherence to strict safety protocols is mandatory for all handling and storage operations.
GHS Hazard Classification:
| Hazard Class | Statement | GHS Code | Source |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | PubChem[1] |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | PubChem[1] |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | PubChem[1] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | H314 | PubChem[1] |
| STOT, Single Exposure | May cause respiratory irritation | H335 | PubChem[1] |
Handling and Personal Protective Equipment (PPE):
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[4]
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Personal Protective Equipment:
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Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[4]
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Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[4]
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Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
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Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]
Storage:
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Store locked up in a tightly closed container.[4]
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Keep in a dry, cool, and well-ventilated place.[4]
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Incompatible Materials: Keep away from strong oxidizing agents.[4]
References
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PubChem. (n.d.). N,N-diethylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40. Retrieved from [Link]
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Overman, L. E. (2025). Piperidine Synthesis. Defense Technical Information Center. Retrieved from [Link]
